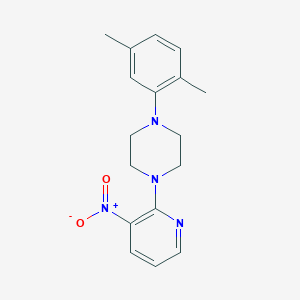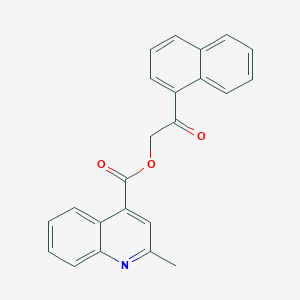
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzothioate moiety.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The compound can be used as a reagent for the esterification of carboxylic acids with alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the tetrazole ring.
Applications De Recherche Scientifique
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, facilitating the formation of complex structures.
Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways . The compound’s electron-donating and electron-withdrawing properties contribute to its binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) Dithiocarbonate: This compound is used as an esterification reagent and shares structural similarities with S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate.
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with applications in medicinal chemistry and material science.
1-(2-Chlorophenyl)-5-phenyl-1H-tetrazole: Another tetrazole derivative with potential pharmacological applications.
Uniqueness
This compound is unique due to the presence of both the tetrazole and chlorobenzothioate moieties, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
S-(1-phenyltetrazol-5-yl) 3-chlorobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4OS/c15-11-6-4-5-10(9-11)13(20)21-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUAXGRCVXQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2821167.png)


![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2821171.png)
![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)


![4-Bromo-1,6-dioxaspiro[2.5]octane](/img/structure/B2821177.png)
![(2E)-3-[(3-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2821178.png)
![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)

